molecular formula C17H17ClN4O B279805 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Katalognummer B279805
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: LREUSPPTIQTXMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CEP, is a pyrazolopyrimidine derivative that has been studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Wirkmechanismus

The mechanism of action of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the DNA damage response pathway. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of the DNA repair protein, poly(ADP-ribose) polymerase (PARP), which further enhances the DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the high expression of ATM and PARP in cancer cells compared to normal cells. In addition, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the investigation of its anti-cancer properties without causing significant toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. One limitation of using 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

For research on 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include investigating its potential as an anti-inflammatory agent, as well as its ability to sensitize cancer cells to immunotherapy. In addition, further studies are needed to optimize the synthesis method of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and improve its solubility in aqueous solutions. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide as an anti-cancer agent in humans.

Synthesemethoden

The synthesis of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-phenylethylamine to obtain the final product, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. This synthesis method has been optimized and yields 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide with high purity and yield.

Wissenschaftliche Forschungsanwendungen

6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines including breast, lung, and colon cancer. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.

Eigenschaften

Molekularformel

C17H17ClN4O

Molekulargewicht

328.8 g/mol

IUPAC-Name

6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H17ClN4O/c1-12(14-5-3-2-4-6-14)20-17(23)15-9-16-19-10-13(7-8-18)11-22(16)21-15/h2-6,9-12H,7-8H2,1H3,(H,20,23)

InChI-Schlüssel

LREUSPPTIQTXMF-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.